molecular formula C9H18ClNO3 B1403456 (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride CAS No. 1392878-99-7

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

Cat. No.: B1403456
CAS No.: 1392878-99-7
M. Wt: 223.7 g/mol
InChI Key: ZEWLEQMKDHDCHV-MWDCIYOWSA-N
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Description

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride: is a chemical compound with the molecular formula C9H17NO3Cl. It is a hydrochloride salt of the ester derived from (1R,3S,4S)-3-amino-4-hydroxycyclohexanecarboxylic acid. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.

  • Hydroxylation: Cyclohexanone undergoes hydroxylation to form cyclohexanone-4-hydroxy.

  • Amination: The hydroxyl group is then converted to an amino group through amination.

  • Esterification: The resulting amino group is esterified with ethanol to form the ethyl ester.

  • Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound can be produced in batches using the above synthetic route.

  • Continuous Flow Chemistry: For large-scale production, continuous flow chemistry methods can be employed to improve efficiency and yield.

Chemical Reactions Analysis

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

  • Reduction: Reduction reactions can convert the amino group to an amine.

  • Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Reagents such as thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed:

  • Oxidation: Cyclohexanecarboxylic acid.

  • Reduction: Cyclohexanamine.

  • Substitution: Various substituted cyclohexanecarboxylic acid derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand enzyme mechanisms and protein interactions.

  • Industry: It can be used in the production of various industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in these interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride: can be compared with similar compounds such as:

  • (1R,3S,4S)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester

  • (1R,3S,4S)-4-(Boc-amino)-3-hydroxy-cyclohexanecarboxylic acid ethyl ester

Uniqueness: The presence of the hydroxyl group at the 4-position and the amino group at the 3-position in the cyclohexane ring makes this compound unique compared to others.

Properties

IUPAC Name

ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWLEQMKDHDCHV-MWDCIYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392745-19-5
Record name Cyclohexanecarboxylic acid, 3-amino-4-hydroxy-, ethyl ester, hydrochloride (1:1), (1R,3S,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392745-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 2
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 3
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 4
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 5
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Reactant of Route 6
(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride

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